

Spectroscopic Characterization of Ethyl-Pyrazole-Carbaldehydes: A Technical Guide

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Compound of Interest

Compound Name: *3-Ethyl-1H-pyrazole-4-carbaldehyde*

Cat. No.: *B115078*

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Introduction

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize pyrazole-based heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development. Due to the limited availability of comprehensive public data for **3-Ethyl-1H-pyrazole-4-carbaldehyde**, this document focuses on its close structural isomer, 1-Ethyl-1H-pyrazole-4-carbaldehyde, as a representative example. The methodologies and data interpretation principles described herein are broadly applicable to a wide range of substituted pyrazole carbaldehydes.

This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, structured data presentation, and logical workflows for the spectroscopic analysis of such compounds.

Molecular Structure

The compound under consideration is 1-Ethyl-1H-pyrazole-4-carbaldehyde, with the following structural formula:

- Chemical Formula: $C_6H_8N_2O$
- Molecular Weight: 124.14 g/mol [\[1\]](#)

- CAS Number: 304903-10-4[1]

Spectroscopic Data

The following sections present the key spectroscopic data for 1-Ethyl-1H-pyrazole-4-carbaldehyde, summarized in tabular format for clarity and comparative analysis.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) in Hertz (Hz) describe the interactions between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde

Chemical Shift (δ, ppm)	Multiplicity	Assignment
9.8	Singlet	Aldehyde proton (CHO)
8.1	Singlet	Pyrazole H5 proton
7.9	Singlet	Pyrazole H3 proton
4.2	Quartet	Methylene protons (CH ₂) of ethyl group
1.4	Triplet	Methyl protons (CH ₃) of ethyl group

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde

Chemical Shift (δ , ppm)	Assignment
185.0	Carbonyl carbon (C=O) of the aldehyde
140.0	Pyrazole C3 carbon
135.0	Pyrazole C5 carbon
120.0	Pyrazole C4 carbon
45.0	Methylene carbon (CH ₂) of the ethyl group
15.0	Methyl carbon (CH ₃) of the ethyl group

Note: The chemical shifts are approximate and can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 1-Ethyl-1H-pyrazole-4-carbaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
2980-2850	Medium	C-H stretch (alkyl)
2850-2750	Weak	C-H stretch (aldehyde)
1700-1680	Strong	C=O stretch (aldehyde)
1600-1475	Medium	C=N stretch (in pyrazole ring)
1300-1000	Strong	C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Mass Spectrometry Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde

m/z Value	Relative Intensity	Assignment
124	High	[M] ⁺ (Molecular ion) [1] [2]
95	High	[M-CHO] ⁺
67	Medium	Fragmentation of pyrazole ring

Experimental Protocols

The following are representative experimental protocols for the spectroscopic characterization of pyrazole carbaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times compared to ¹H NMR, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet Method:** Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet.
 - **Thin Film Method (for liquids):** Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Record the spectrum over a typical range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

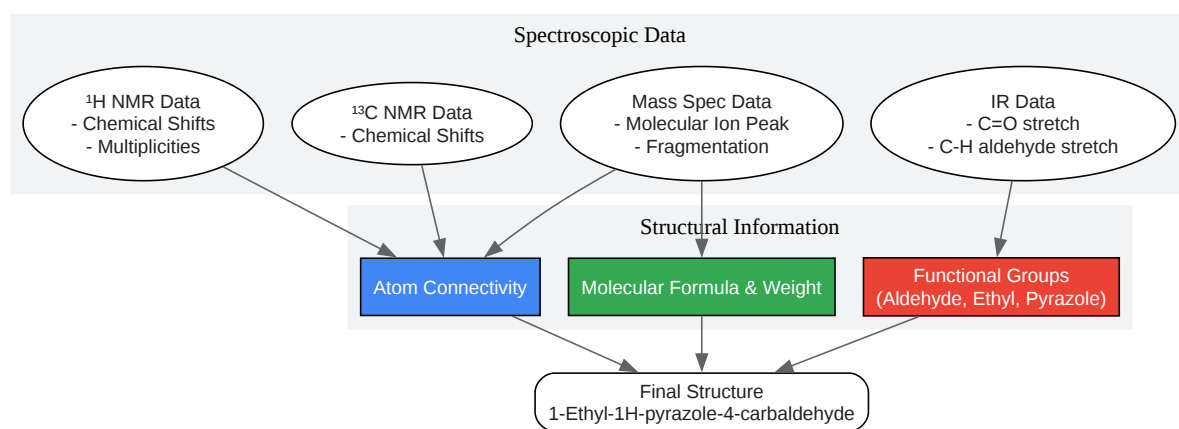
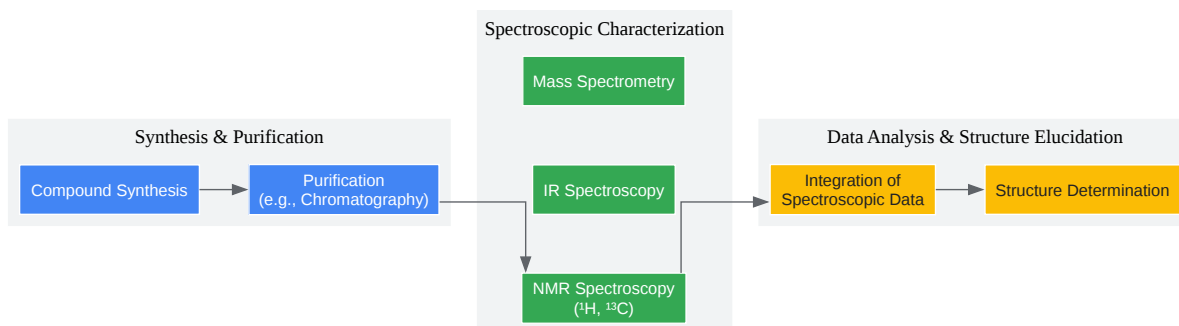
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Instrumentation:** Employ a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
- **Data Acquisition:** Acquire the mass spectrum, recording the m/z values of the ions.
- **Data Analysis:** Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.



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References

- 1. 1-Ethyl-1H-pyrazole-4-carboxaldehyde | C₆H₈N₂O | CID 2758900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
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